3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, drug discovery, and material sciences. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of the compound “3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid” are currently unknown. The compound is a derivative of 4-methyl-4H-1,2,4-triazole , which is known to interact with various biological targets.
Mode of Action
It is known that 4-methyl-4h-1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can significantly impact its bioavailability . This compound is soluble in acetone , which suggests that it may have good bioavailability.
Result of Action
It is known that triazole derivatives can have various biological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common approach is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form ethyl [ (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This intermediate is then further reacted with benzoic acid derivatives under specific conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of triazole chemistry.
Biology: It has potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol
Ethyl [ (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
N-substituted 2-((4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide derivatives
Uniqueness: 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid is unique due to its specific structural features, which include the presence of both the triazole ring and the benzoic acid moiety. This combination can lead to distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYILDEAZBWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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